2-Acetyl-3-methylcyclohexane-1,4-dione physical and chemical properties
2-Acetyl-3-methylcyclohexane-1,4-dione physical and chemical properties
Introduction
2-Acetyl-3-methylcyclohexane-1,4-dione belongs to the family of substituted cyclohexanediones, a class of organic compounds that are of significant interest in synthetic organic chemistry and drug discovery. The presence of two carbonyl groups, an acetyl group, and a methyl group on the cyclohexane ring suggests a rich and diverse reactivity profile, making it a potentially valuable building block for the synthesis of more complex molecules. The general structure of related cyclohexanediones is known to be a key pharmacophore in various biologically active compounds.
Predicted Physical and Chemical Properties
The physical and chemical properties of 2-Acetyl-3-methylcyclohexane-1,4-dione are predicted based on data available for analogous compounds such as 2-Acetyl-1,3-cyclohexanedione and 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.
Table 1: Comparison of Physical and Chemical Properties of Related Cyclohexanedione Derivatives
| Property | 2-Acetyl-1,3-cyclohexanedione | 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1,4-Cyclohexanedione |
| Molecular Formula | C₈H₁₀O₃[1] | C₁₀H₁₄O₃[2] | C₆H₈O₂[3] |
| Molecular Weight | 154.16 g/mol [1] | 182.22 g/mol [2] | 112.13 g/mol [4] |
| Appearance | - | White or colorless to yellow powder[2] | Light yellow to beige crystalline powder or flakes[5] |
| Melting Point | - | - | 77-79 °C[5] |
| Boiling Point | - | - | - |
| Solubility | - | Soluble in organic solvents like methanol and ethanol[2] | Soluble in methanol and ethanol[5] |
| CAS Number | 4056-73-9[1] | 1755-15-3[2] | 637-88-7[5] |
Based on these related structures, 2-Acetyl-3-methylcyclohexane-1,4-dione is expected to be a solid at room temperature with solubility in common organic solvents.
Spectroscopic Data
While specific spectral data for 2-Acetyl-3-methylcyclohexane-1,4-dione is unavailable, the following are expected characteristic signals based on its structure and data from similar compounds:
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¹H NMR: Peaks corresponding to the acetyl protons (singlet, ~2.1-2.5 ppm), the methyl protons on the ring (doublet, ~1.0-1.3 ppm), the methine proton adjacent to the methyl group (multiplet), and the methylene protons of the cyclohexane ring (multiplets).
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¹³C NMR: Resonances for the two ketone carbonyl carbons (~190-210 ppm), the acetyl carbonyl carbon (~200-210 ppm), and the various aliphatic carbons of the cyclohexane ring.
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IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and acetyl groups (typically in the range of 1680-1720 cm⁻¹).
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Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Chemical Reactivity and Synthesis
The reactivity of 2-Acetyl-3-methylcyclohexane-1,4-dione is dictated by its functional groups. The ketone moieties can undergo nucleophilic addition, condensation, and reduction reactions. The presence of acidic alpha-protons makes it susceptible to enolization and subsequent reactions.
General Synthetic Approach: A plausible synthesis for 2-Acetyl-3-methylcyclohexane-1,4-dione could involve the acylation of a corresponding 3-methylcyclohexane-1,4-dione precursor. General methods for the synthesis of acetylated cyclohexanediones often involve the reaction of a cyclohexanedione with an acetylating agent such as acetic anhydride under controlled conditions[2].
Experimental Protocols
The following provides a generalized experimental workflow for the synthesis and characterization of a compound like 2-Acetyl-3-methylcyclohexane-1,4-dione.
Caption: Generalized workflow for the synthesis and characterization of 2-Acetyl-3-methylcyclohexane-1,4-dione.
Detailed Methodology:
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Synthesis:
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To a solution of 3-methylcyclohexane-1,4-dione in a suitable aprotic solvent (e.g., dichloromethane), add an acetylating agent such as acetic anhydride in the presence of a catalyst (e.g., a Lewis acid like aluminum chloride or a strong acid).
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The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Extraction:
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Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.
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The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent.
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The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
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Purification:
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The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-Acetyl-3-methylcyclohexane-1,4-dione.
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Characterization:
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The structure and purity of the final compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Potential Applications and Biological Relevance
Derivatives of cyclohexanedione are known to exhibit a range of biological activities. For example, some 2-acyl-cyclohexane-1,3-diones have been investigated as herbicides[6]. Additionally, the cyclohexanedione scaffold is present in various natural products and pharmaceuticals. The specific biological role of 2-Acetyl-3-methylcyclohexane-1,4-dione, if any, would require dedicated screening and biological assays. Given its reactive functional groups, it could serve as a versatile intermediate in the synthesis of novel therapeutic agents or agrochemicals.
Conclusion
While direct experimental data for 2-Acetyl-3-methylcyclohexane-1,4-dione is currently unavailable, this technical guide provides a robust framework for understanding its likely physical and chemical properties, a plausible synthetic route, and methods for its characterization. The information presented, based on closely related and well-documented analogues, should serve as a valuable resource for researchers and scientists interested in the synthesis and application of novel cyclohexanedione derivatives. Further experimental investigation is necessary to fully elucidate the specific characteristics and potential of this particular compound.
References
- 1. 2-Acetyl-1,3-cyclohexanedione | C8H10O3 | CID 138104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 [smolecule.com]
- 3. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. 1,3-Cyclohexanedione | C6H8O2 | CID 10434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

